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An In-depth Literature Review of Vidofludimus Calcium (IMU-838) for Novel Researchers

Introduction

Vidofludimus calcium, also known as IMU-838, is an orally administered small molecule drug
under investigation for the treatment of chronic inflammatory and autoimmune diseases, with a
primary focus on multiple sclerosis (MS). It represents a next-generation selective inhibitor of
the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for
the de novo synthesis of pyrimidines in metabolically activated lymphocytes. By inhibiting
DHODH, vidofludimus calcium selectively targets and reduces the proliferation of pathogenic T
and B cells without causing broad immunosuppression. Furthermore, it has a unique dual
mechanism of action, as it also activates the neuroprotective transcription factor, nuclear
receptor related 1 (Nurrl). This technical guide provides a comprehensive review of the
available literature on vidofludimus calcium, including its mechanism of action, key
experimental data, and clinical trial outcomes, to serve as a foundational resource for
researchers in the field.

It is important to note that the identifier "FD-838" is associated with other distinct chemical
entities. One is a natural product, an alkaloid isolated from fungi like Hericium erinaceum and
Aspergillus fumigatus, which has shown antifungal, antileishmanial, and moderate anticancer
properties.[1][2] Another is a systemically delivered bacterial immunotherapy designated
ACTM-838, which is in early-stage clinical development for the treatment of solid tumors.[3][4]
This review will focus exclusively on the clinical-stage autoimmune disease drug candidate,
vidofludimus calcium (IMU-838).
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Mechanism of Action

Vidofludimus calcium exerts its therapeutic effects through a dual mechanism of action that
combines anti-inflammatory and neuroprotective properties.

1. Selective Inhibition of Dihydroorotate Dehydrogenase (DHODH):

Vidofludimus, the active form of IMU-838, is a potent and selective inhibitor of the human
mitochondrial enzyme DHODH.[5] This enzyme is a key rate-limiting step in the de novo
synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[5] Highly activated
lymphocytes, such as those involved in autoimmune responses, have a high demand for
pyrimidines and rely heavily on this pathway.[5] By inhibiting DHODH, vidofludimus calcium
depletes the pyrimidine pool in these activated immune cells, thereby impeding their
proliferation and function. This selective action on hyperactive T and B cells helps to reduce the
inflammatory cascades that drive autoimmune diseases like MS, while leaving other immune
cells largely unaffected, thus preserving normal immune function.[6]

2. Activation of Nuclear Receptor Related 1 (Nurrl):

In addition to its anti-inflammatory effects, vidofludimus calcium has been shown to activate the
nuclear receptor related 1 (Nurrl).[7] Nurrl is a transcription factor with known neuroprotective
and anti-neuroinflammatory functions.[8] Its activation is believed to contribute to the
neuroprotective effects observed in preclinical and clinical studies, potentially by promoting
neuronal survival and reducing inflammation within the central nervous system.[7][8]
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Caption: Dual mechanism of action of Vidofludimus Calcium (IMU-838).

Pharmacokinetics

Pharmacokinetic studies in healthy male subjects have demonstrated that vidofludimus calcium
has a predictable and dose-proportional pharmacokinetic profile after single and multiple oral

doses.
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Parameter Value Conditions Citation
] Well absorbed after Single oral dosing (10-
Absorption ] ) [5]
single daily doses 40 mg)

No significant impact
Food Effect o N/A [5]
on pharmacokinetics

] Multiple daily dosing
Time to Steady State ~6-8 days [5]
(30-50 mg)

Accumulation Factor ~2 Multiple daily dosing [5]

) ~30 hours at steady ) ) )
Plasma Half-life (t%%) at Multiple daily dosing [5]
state

>1% of administered ) )
) o Single oral dosing (30-
Excretion dose excreted in urine [5]

40 m
within 24h 9

Table 1: Summary of Pharmacokinetic Parameters for Vidofludimus Calcium (IMU-838).

Clinical Trials and Efficacy

Vidofludimus calcium has been evaluated in several clinical trials for both relapsing-remitting
multiple sclerosis (RRMS) and progressive multiple sclerosis (PMS).

Phase 2 EMPhASIS Trial (RRMS)

The EMPhASIS trial (NCT03846219) was a Phase 2, randomized, placebo-controlled study
that evaluated the efficacy and safety of different doses of vidofludimus calcium in patients with
active RRMS.[6]
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Endpoint 10 mg Dose 30mg Dose 45mgDose  Placebo Citation

Reduction in
cumulative
number of Not o o
) o Significant Significant N/A [6]
active MRI significant
lesions at 24

weeks

Reduction in
Gd+ lesions N/A 78% 74% N/A [6]

at 24 weeks

Confirmed

Disability 1.6% (all 1.6% (all 1.6% (all
Worsening doses) doses) doses)
(24 weeks)

3.7% [6]

Table 2: Key Efficacy Outcomes from the Phase 2 EMPhASIS Trial.

Phase 2 CALLIPER Trial (PMS)

The CALLIPER trial (NCT05054140) is a Phase 2 study investigating the efficacy and safety of
vidofludimus calcium in patients with primary progressive MS (PPMS) and active or non-active
secondary progressive MS (SPMS).[7][8][9]
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Endpoint

Vidofludimus
Calcium (45

mg)

Placebo

Timepoint

Citation

Change in
Neurofilament
Light Chain (NfL)

levels

-6.7%

+15.8%

6 months

(8]

Change in
Neurofilament
Light Chain (NfL)

levels

-10.4%

+6.4%

48 weeks

(8]

Relative risk
reduction of 24-
week confirmed
disability
worsening
(24wCDW)

20% (overall
PMS)

N/A

N/A

[7]

Relative risk
reduction of 24-
week confirmed
disability
worsening
(24wCDW)

30% (PPMS
subgroup)

N/A

N/A

[7]

Table 3: Key Efficacy Outcomes from the Phase 2 CALLIPER Trial.

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary, the methodologies for key

clinical trial endpoints can be outlined based on standard practices and trial descriptions.

Clinical Trial Workflow: Patient Evaluation and Endpoint
Assessment
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The following diagram illustrates a generalized workflow for a patient enrolled in a clinical trial
for vidofludimus calcium, such as the EMPhASIS or CALLIPER trials.
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Click to download full resolution via product page
Caption: Generalized workflow for clinical trial patient evaluation.
1. Assessment of MRI Lesions (EMPhASIS Trial):

¢ Objective: To quantify the number of new or enlarging gadolinium-enhancing (Gd+) and
combined unique active (CUA) lesions.

e Methodology:

o Patients undergo brain Magnetic Resonance Imaging (MRI) scans at baseline and at
specified intervals (e.g., 24 weeks).

o A standardized MRI protocol is used to ensure consistency across imaging centers.

o For Gd+ lesion detection, a gadolinium-based contrast agent is administered intravenously
prior to T1-weighted imaging.

o T2-weighted and FLAIR sequences are also acquired to identify new or enlarging
hyperintense lesions.

o Scans are typically analyzed by a centralized, blinded reading center to minimize bias.

o The cumulative number of new Gd+ lesions and new/enlarging T2 lesions (constituting
CUA lesions) are counted and compared between treatment and placebo groups.

2. Measurement of Neurofilament Light Chain (NfL) (CALLIPER Trial):
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e Objective: To measure serum NfL levels as a biomarker of neuro-axonal damage.
» Methodology:

o Blood samples are collected from patients at baseline and at specified follow-up time
points (e.g., 24 and 48 weeks).

o Serum is isolated from the blood samples through centrifugation.

o NfL concentrations in the serum are quantified using a highly sensitive immunoassay, such
as the Single Molecule Array (Simoa) technology.

o The percentage change in NfL levels from baseline is calculated for each patient.

o Statistical analyses are performed to compare the changes in NfL levels between the
vidofludimus calcium and placebo groups.

3. Evaluation of Disability Worsening (EMPhASIS and CALLIPER Trials):
e Objective: To assess the time to confirmed disability worsening.
o Methodology:

o Atrained neurologist assesses the patient's neurological disability using the Expanded
Disability Status Scale (EDSS) at baseline and at regular intervals throughout the trial.

o Disability worsening is defined as a pre-specified increase in the EDSS score from
baseline (e.g., a 1.0-point increase for patients with a baseline EDSS of 5.5 or less, or a
0.5-point increase for those with a baseline EDSS above 5.5).

o The worsening must be confirmed at a subsequent visit after a specified period (e.g., 24
weeks) to be considered "confirmed disability worsening."

o The time from randomization to the first occurrence of confirmed disability worsening is
analyzed and compared between the treatment arms.

Safety and Tolerability
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Across the Phase 2 trials, vidofludimus calcium has demonstrated a favorable safety and
tolerability profile.[6][10] The incidence of adverse events has been generally comparable to
that of the placebo group, with no new safety concerns identified.[6]

Conclusion

Vidofludimus calcium (IMU-838) is a promising oral therapeutic candidate for multiple sclerosis,
distinguished by its dual mechanism of action that provides both selective immunomodulation
and direct neuroprotective effects. Clinical trial data to date have demonstrated its efficacy in
reducing inflammatory disease activity in RRMS and slowing disability progression and
neurodegeneration in PMS. Its favorable pharmacokinetic profile supports once-daily dosing,
and it has been well-tolerated in clinical studies. Ongoing Phase 3 trials (ENSURE-1 and
ENSURE-2) will provide more definitive evidence of its long-term efficacy and safety.[10] For
novel researchers, vidofludimus calcium represents a significant development in the MS
treatment landscape, offering a unique approach that targets both the inflammatory and
neurodegenerative aspects of the disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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